GR46611 - 185259-85-2

GR46611

Catalog Number: EVT-337312
CAS Number: 185259-85-2
Molecular Formula: C23H27N3O2
Molecular Weight: 377.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GR46611 is a synthetic compound classified as a serotonin receptor agonist. It exhibits a high affinity for 5-HT1 receptor subtypes, particularly 5-HT1B and 5-HT1D. [, , , , , , ] GR46611 is primarily utilized in scientific research to investigate the roles of 5-HT1B and 5-HT1D receptors in various physiological processes.

Mechanism of Action

GR46611 exerts its effects by binding to and activating 5-HT1 receptors, primarily the 5-HT1B and 5-HT1D subtypes. This binding leads to various downstream effects depending on the receptor subtype and its location. For instance, activation of 5-HT1D receptors in the central nervous system is linked to hypothermia in guinea pigs. [] Additionally, both 5-HT1A and 5-HT1B/1D agonists, including GR46611, can inhibit bladder activity in cats with chronic spinal cord injury. []

Applications
  • Investigating the Role of 5-HT1 Receptors in Nociception: Studies have used GR46611 to examine the involvement of peripheral 5-HT1 receptors in reducing pain perception. [] Intrathecal administration of GR46611 was also investigated for its potential analgesic effects in a rat model of pain. []
  • Studying the Role of 5-HT1 Receptors in Bladder Function: GR46611 has been used to investigate the effects of 5-HT1B/1D receptor activation on bladder activity in cats with chronic spinal cord injury. Results suggest it may have potential in treating bladder hyperactivity. [, ]
  • Investigating the Role of 5-HT1 Receptors in Thermoregulation: Studies have shown that GR46611 can induce hypothermia in guinea pigs, suggesting its potential in studying thermoregulation mechanisms mediated by 5-HT1D receptors. [, ]
  • Potential Therapeutic Target for Dravet Syndrome: A study found that GR46611 increased the threshold for hyperthermia-induced seizures and improved survival in a mouse model of Dravet syndrome. This finding highlights the potential of 5-HT1D receptors as a therapeutic target for this condition. []

2-[5-[[(Trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine (Compound 18)

  • Compound Description: This compound is a 5-substituted indolyethylamine derivative investigated for its binding affinity to various serotonin receptors (5-HT1A, 5-HT1Dα, 5-HT1Dβ) and D2 receptors. It exhibited agonist activity at 5-HT1D receptors. []
  • Compound Description: This compound is an N,N-di-n-propyl derivative of 2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine. It was synthesized and tested for its binding affinity to various serotonin receptors (5-HT1A, 5-HT1Dα, 5-HT1Dβ) and D2 receptors, as well as its intrinsic efficacy at 5-HT1Dα and 5-HT1Dβ receptors. []
  • Compound Description: This compound is an N,N-diethyl derivative of 2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine. It demonstrated agonist activity at 5-HT1D receptors with a preference for 5-HT1Dα over 5-HT1Dβ receptors. []
  • Relevance to GR46611: Both compounds are structurally similar and exhibit preferential agonist activity at 5-HT1Dα receptors. This suggests a potential structure-activity relationship where N,N-diethyl substitution on the amine group contributes to 5-HT1Dα selectivity. []
  • Compound Description: This compound is an N,N-dimethyl derivative of 2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine. It displayed a preference for 5-HT1Dα receptors over 5-HT1Dβ receptors and demonstrated in vivo effects such as hypothermia and decreased 5-HIAA levels in guinea pigs. []
  • Relevance to GR46611: Both compounds share a similar structure and exhibit a preference for 5-HT1Dα receptors over 5-HT1Dβ receptors. They also induce comparable in vivo effects, further supporting a link between their structures and biological activities. []

Sumatriptan

  • Compound Description: Sumatriptan is a 5-HT1D receptor agonist primarily used for treating migraines. Unlike compound 14 and GR46611, it did not induce hypothermia or decrease 5-HIAA levels in guinea pigs, likely due to poor brain penetration. []

(R)-8-OH-DPAT ((R)-(+)-8-hydroxy-2-(di-n-propylamino)tetralin)

  • Compound Description: This compound is a selective 5-HT1A receptor agonist that inhibits bladder activity in cats with chronic spinal cord injury (SCI) under both saline and acid-infused conditions. This effect was largely reversed by the 5-HT1A antagonist WAY-100635. [, ]
  • Relevance to GR46611: While both compounds modulate bladder activity in SCI cats, they do so by targeting different serotonin receptors. (R)-8-OH-DPAT acts primarily on 5-HT1A receptors, whereas GR46611 exerts its effects through 5-HT1B/1D receptors, showcasing how different serotonin receptor subtypes can be targeted for therapeutic benefit. [, ]

WAY-100635 (N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide)

  • Compound Description: This compound is a selective 5-HT1A receptor antagonist. It reversed the effects of (R)-8-OH-DPAT on bladder activity in SCI cats but did not affect the actions of GR46611. [, ]
  • Relevance to GR46611: The contrasting effects of WAY-100635 on (R)-8-OH-DPAT and GR46611 reinforce the distinct receptor selectivity profiles of these two agonists. GR46611's insensitivity to WAY-100635 demonstrates its lack of significant 5-HT1A receptor activity, further emphasizing its 5-HT1B/1D receptor agonism. [, ]

CP-93129

  • Compound Description: CP-93129 is a selective 5-HT1B receptor agonist. It was tested in a study on Dravet syndrome mice but did not demonstrate significant efficacy in preventing hyperthermia-induced seizures. []
  • Relevance to GR46611: Both compounds target serotonin receptors but demonstrate different subtype selectivity. While GR46611 acts as a mixed 5-HT1B/D receptor agonist and effectively reduced seizure severity in Dravet syndrome mice, CP-93129’s selective 5-HT1B receptor agonism did not show similar efficacy. This suggests a possible key role for 5-HT1D receptor agonism in the observed anti-seizure effects. []

5-HT (5-Hydroxytryptamine / Serotonin)

  • Compound Description: 5-HT is the endogenous ligand for serotonin receptors and is involved in various physiological processes, including nociception. Intrathecal administration of 5-HT produced dose-dependent suppression of formalin-induced flinching in rats. []
  • Relevance to GR46611: GR46611 acts as an agonist at specific subtypes of serotonin receptors, mimicking some of the effects of endogenous serotonin. While 5-HT activates a broad range of serotonin receptors, GR46611's selective agonism at 5-HT1B/1D receptors allows for more targeted therapeutic interventions. []

Properties

CAS Number

185259-85-2

Product Name

3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide

IUPAC Name

(E)-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C23H27N3O2/c1-26(2)13-12-19-16-24-22-10-6-17(14-21(19)22)7-11-23(27)25-15-18-4-8-20(28-3)9-5-18/h4-11,14,16,24H,12-13,15H2,1-3H3,(H,25,27)/b11-7+

InChI Key

LBVZWEWTNUDWNS-YRNVUSSQSA-N

SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)OC

Synonyms

3-(3-(2-dimethylaminoethyl)-H-indol-5-yl)-N-(4-methoxybenzyl)acrylamide
GR 46611
GR46611

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)OC

Isomeric SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.